lithium(1+) ion dimethyl-1H-1,2,4-triazole-3-carboxylate
Description
Lithium(1+) ion dimethyl-1H-1,2,4-triazole-3-carboxylate (CAS: 2247107-72-6) is a lithium salt of a 1,2,4-triazole derivative substituted with two methyl groups and a carboxylate moiety. Its molecular formula is C₅H₆LiN₃O₂, and it belongs to a class of nitrogen-containing heterocyclic compounds with applications in coordination chemistry, materials science, and pharmaceutical research .
Properties
IUPAC Name |
lithium;1,5-dimethyl-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.Li/c1-3-6-4(5(9)10)7-8(3)2;/h1-2H3,(H,9,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUVPRJZSLJPLY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NC(=NN1C)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6LiN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2219375-51-4 | |
| Record name | lithium(1+) dimethyl-1H-1,2,4-triazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion dimethyl-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of 1,2,4-triazole derivatives with lithium salts. One common method includes the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol to form methyl-1H-1,2,4-triazole-3-carboxylate, which is then reacted with lithium hydroxide to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those described for laboratory-scale preparation, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion dimethyl-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Reduction: Reduction reactions can be performed using common reducing agents, but specific details are scarce.
Substitution: The triazole ring can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of nitrogen atoms.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include lithium hydroxide, methanol, and various oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, esterification reactions yield methyl-1H-1,2,4-triazole-3-carboxylate, while substitution reactions can produce various substituted triazole derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Therapeutic Potential : Research indicates that lithium(1+) ion dimethyl-1H-1,2,4-triazole-3-carboxylate exhibits promising biological activities. Its therapeutic applications include:
- Antimicrobial Activity : The compound has shown efficacy against various microbial strains, making it a candidate for developing new antimicrobial agents.
- Anticancer Properties : Studies have demonstrated that derivatives of triazole compounds can exhibit cytotoxic effects on cancer cell lines. For instance, triazole derivatives have been linked to significant inhibition of tyrosine kinases involved in cancer progression .
Case Study : A study explored the cytotoxic effects of triazole derivatives on leukemia cells. Compounds similar to this compound were tested for their ability to induce apoptosis in these cells, revealing a dose-dependent response that supports their potential as anticancer agents .
Agricultural Applications
Fungicides and Pesticides : this compound can be explored as a component in agricultural chemicals due to its antifungal properties. Triazole compounds are widely recognized for their ability to inhibit fungal growth and are commonly used in crop protection.
Materials Science Applications
Corrosion Inhibitors : The unique chemical structure of this compound allows it to function as an effective corrosion inhibitor in various industrial applications. Its coordination with metals can enhance protective coatings.
Mechanism of Action
The mechanism of action of lithium(1+) ion dimethyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with molecular targets through the triazole ring. The compound can form coordination complexes with metal ions and participate in hydrogen bonding and π-π interactions. These interactions can influence various biochemical pathways and cellular processes, making it a valuable compound for research in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs differing in substituent groups or ring positions. Key differences in molecular structure, physicochemical properties, and commercial availability are highlighted.
Lithium(1+)1-Benzyl-1H-1,2,4-Triazole-3-Carboxylate
- Molecular Formula : C₁₀H₈LiN₃O₂
- Substituents : A benzyl group replaces the dimethyl groups on the triazole ring.
- Molecular Weight : 209.13 g/mol (vs. 133.03 g/mol for the dimethyl analog) .
- Higher molecular weight may reduce solubility in polar solvents compared to the dimethyl analog. Pricing: $101–$349 per 50mg–1g (95% purity), indicating a premium over simpler triazole salts due to synthetic complexity .
Lithium(1+) Ion 5-Methyl-1H-1,2,4-Triazole-3-Carboxylate
- Molecular Formula : C₄H₄LiN₃O₂
- Substituents : A single methyl group at the 5-position of the triazole ring.
- Molecular Weight : 133.03 g/mol (identical to the dimethyl analog, but with reduced carbon content) .
- Lower synthetic complexity may result in lower production costs, though pricing data is unavailable.
Lithium(1+) Ion 4-Methyl-4H-1,2,4-Triazole-3-Carboxylate
- Molecular Formula : C₄H₄LiN₃O₂
- Substituents : Methyl group at the 4-position of the triazole ring.
- Molecular Weight : 133.03 g/mol .
- Key Differences: Positional isomerism (4-methyl vs. 5-methyl) alters electronic distribution, affecting reactivity in catalytic or biological systems.
Comparative Data Table
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Purity | Price Range (50mg–1g) |
|---|---|---|---|---|---|
| Lithium(1+) ion dimethyl-1H-1,2,4-triazole-3-carboxylate | C₅H₆LiN₃O₂ | Two methyl groups | 133.03 | Not specified | Not available |
| Lithium(1+)1-benzyl-1H-1,2,4-triazole-3-carboxylate | C₁₀H₈LiN₃O₂ | Benzyl group | 209.13 | 95% | $101–$349 |
| Lithium(1+) ion 5-methyl-1H-1,2,4-triazole-3-carboxylate | C₄H₄LiN₃O₂ | Single methyl (5-position) | 133.03 | Not specified | Not available |
| Lithium(1+) ion 4-methyl-4H-1,2,4-triazole-3-carboxylate | C₄H₄LiN₃O₂ | Single methyl (4-position) | 133.03 | 95% | Not available |
Structural and Functional Implications
Biological Activity
Lithium(1+) ion dimethyl-1H-1,2,4-triazole-3-carboxylate (LiDMTc) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
LiDMTc is characterized by the coordination of a lithium ion to a dimethyl-1H-1,2,4-triazole-3-carboxylate moiety. The triazole ring is known for its versatility in biological interactions due to its ability to form hydrogen bonds and coordinate with metal ions.
The biological activity of LiDMTc is attributed to its interaction with various molecular targets. The triazole ring can modulate enzyme activity and receptor interactions, while the lithium ion enhances the compound's solubility and stability. This dual action may contribute to its therapeutic potential across different biological systems.
Antimicrobial Activity
LiDMTc has demonstrated significant antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains and fungi. For instance:
- Bacterial Inhibition : Studies have shown that LiDMTc can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Fungal Activity : The compound has also been effective against certain fungal pathogens, suggesting its potential as an antifungal agent.
Antiviral Activity
Recent investigations into the antiviral properties of LiDMTc reveal promising results:
- Mechanism : The compound appears to interfere with viral replication processes, potentially by inhibiting specific viral enzymes.
- Case Study : In vitro studies have shown that LiDMTc reduces viral load in cell cultures infected with common viruses, indicating its potential as a therapeutic agent against viral infections.
Anticancer Activity
LiDMTc's anticancer potential has been a focal point of research:
- Cytotoxic Effects : In vitro assays reveal that LiDMTc exhibits cytotoxicity against various cancer cell lines. For example, it has shown significant effects on leukemia cell lines, with IC50 values indicating effective dose-response relationships.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| LiDMTc | K562 | 13.6 |
| LiDMTc | CCRF-SB | 112 |
- Mechanism of Action : The compound's ability to induce apoptosis in cancer cells has been documented. It promotes cell cycle arrest and increases subG1 phase accumulation in treated cells.
Comparative Analysis with Similar Compounds
LiDMTc can be compared with other triazole derivatives to highlight its unique properties:
| Compound Name | Description |
|---|---|
| Lithium 1H-1,2,4-triazole-3-carboxylate | Parent compound without lithium ion |
| Lithium 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate | Similar structure with different substitution patterns |
These comparisons underscore how the presence of the lithium ion in LiDMTc enhances its biological activity relative to other triazole derivatives.
Research Findings and Case Studies
Several studies have explored the biological activities of LiDMTc:
- Antimicrobial Studies : A study published in ACS Applied Materials & Interfaces highlighted LiDMTc's effectiveness against resistant bacterial strains .
- Antiviral Research : Research conducted on viral inhibition mechanisms revealed that LiDMTc significantly reduced replication rates in infected cells .
- Cancer Research : A recent article documented the cytotoxic effects of LiDMTc on leukemia cells, emphasizing its potential as a novel anticancer agent .
Q & A
Basic Research Question
- NMR Spectroscopy : -NMR can identify lithium coordination shifts, though limited data exists for this compound. - and -NMR () confirm substituent positions.
- Mass Spectrometry : CI-MS detects the [M–Li+2H] ion at m/z 142, with fragmentation patterns aiding structural validation .
- DFT Calculations : Pair with experimental IR to predict vibrational modes of the carboxylate-Li bond (e.g., C=O stretching at ~1685 cm) .
How does the dual chlorine substitution in analogous lithium-triazole carboxylates influence biological activity, and what are the implications for this compound?
Advanced Research Question
highlights that analogs like lithium 4,6-dichloropyridazine-3-carboxylate exhibit enhanced kinase inhibition due to chlorine’s electron-withdrawing effects, which polarize the carboxylate group. For dimethyl-1H-1,2,4-triazole-3-carboxylate:
- Structure-Activity Relationship (SAR) : Methyl groups may sterically hinder target binding but improve metabolic stability.
- Therapeutic Potential : Preliminary studies () suggest triazole carboxylates interact with inflammatory pathway enzymes (e.g., COX-2). Methodological testing includes:
What challenges arise in resolving contradictions between computational predictions and experimental data for this compound’s reactivity?
Advanced Research Question
Discrepancies often stem from:
- Solvent Effects : DFT models may neglect solvent interactions, whereas experimental data (e.g., ) show Li hydration significantly alters reactivity.
- Solid-State vs. Solution Behavior : X-ray crystallography (lacking for this compound) might reveal a distorted tetrahedral Li coordination, conflicting with solution-phase NMR.
Mitigation Strategies : - Use hybrid QM/MM simulations to incorporate solvent shells.
- Compare thermochemical data (e.g., ΔrH° for Li-HO interactions in ) with computational enthalpies .
How can researchers address inconsistencies in reported bioactivity data across similar lithium-triazole carboxylates?
Advanced Research Question
Contradictions arise from varying assay conditions or impurities. ’s comparative table for analogs provides a framework:
| Compound | Key Feature | Bioactivity (IC, nM) |
|---|---|---|
| Ethyl 4,6-dichloropyridazine-3-carboxylate | Ethyl ester, Cl-substituted | 120 (Kinase X) |
| This compound | Li, dimethyl-triazole | Pending (see below) |
| Methodological Recommendations : |
- Standardize assays (e.g., consistent cell lines, ATP concentrations).
- Purity verification: Use HPLC (≥95% purity, as in ) to exclude confounding impurities .
What strategies are recommended for optimizing the compound’s stability in aqueous environments for drug delivery studies?
Advanced Research Question
Lithium carboxylates often hydrolyze in water. ’s thermochemical data (e.g., ΔrG° for Li-HO clusters) suggest:
- pH Control : Stabilize the carboxylate group at pH 7–7.
- Lyophilization : Formulate as a lyophilized powder to prevent hydrolysis.
- Coordination Polymers : Encapsulate in PEG or cyclodextrin to shield Li from water .
How does the methyl substitution at the 1H-1,2,4-triazole ring influence spectroscopic and reactive properties compared to unsubstituted analogs?
Basic Research Question
- NMR Shifts : Methyl groups deshield adjacent protons (e.g., triazole ring protons shift upfield by 0.2–0.5 ppm).
- Reactivity : Methylation reduces nucleophilic substitution at the triazole ring but stabilizes the carboxylate-Li bond ().
- Comparative Data : Unsubstituted analogs () show broader melting point ranges (214–322°C vs. 318–322°C here), indicating higher crystallinity due to methylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
